An In-depth Technical Guide to N-benzyl-4,6-dichloropyrimidin-2-amine (CAS 76175-65-0)
An In-depth Technical Guide to N-benzyl-4,6-dichloropyrimidin-2-amine (CAS 76175-65-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry
N-benzyl-4,6-dichloropyrimidin-2-amine emerges as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. As a derivative of the well-established 2-amino-4,6-dichloropyrimidine scaffold, it presents a unique combination of reactive sites and structural motifs that are highly sought after in the design of targeted therapeutics. The strategic incorporation of a benzyl group introduces lipophilicity and potential for specific steric and electronic interactions within biological targets, while the dichloropyrimidine core offers a versatile platform for further functionalization. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of N-benzyl-4,6-dichloropyrimidin-2-amine, delving into its chemical properties, synthesis, reactivity, and potential applications. By synthesizing available data and leveraging established principles of pyrimidine chemistry, we present a scientifically grounded resource to facilitate its exploration and exploitation in the pursuit of novel therapeutic agents.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of N-benzyl-4,6-dichloropyrimidin-2-amine is paramount for its effective handling, characterization, and application in research and development.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 76175-65-0 | [1] |
| Molecular Formula | C₁₁H₉Cl₂N₃ | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| IUPAC Name | N-benzyl-4,6-dichloropyrimidin-2-amine | |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)Cl | |
| InChI Key | InChI=1S/C11H9Cl2N3/c12-9-6-10(13)16-11(15-7-8-4-2-1-3-5-8)14-9/h1-6H,7H2 |
Physicochemical Characteristics
Direct experimental data for the physical properties of N-benzyl-4,6-dichloropyrimidin-2-amine is not extensively reported in publicly available literature. However, we can infer certain characteristics based on its structure and the known properties of its parent compound, 2-amino-4,6-dichloropyrimidine.
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Appearance: Expected to be a crystalline solid, likely white to off-white in color. The parent compound, 2-amino-4,6-dichloropyrimidine, is a white to light yellow crystalline powder[2].
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Melting Point: The melting point is anticipated to be significantly different from its parent compound (219-222 °C for 2-amino-4,6-dichloropyrimidine) due to the introduction of the benzyl group[3]. Precise determination would require experimental analysis.
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Solubility: It is predicted to have low solubility in water, a characteristic shared with its parent compound[2]. Solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO) is expected to be higher[2].
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Stability: The compound is likely stable under normal laboratory storage conditions, away from strong oxidizing agents and extreme temperatures[2]. For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated area in a tightly sealed container[2][4].
Synthesis and Manufacturing
The synthesis of N-benzyl-4,6-dichloropyrimidin-2-amine is not explicitly detailed in readily accessible literature. However, a logical and commonly employed synthetic route would involve the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with benzylamine. A more plausible pathway involves the direct benzylation of 2-amino-4,6-dichloropyrimidine.
Proposed Synthetic Pathway
A probable synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with benzyl bromide or benzyl chloride in the presence of a suitable base to scavenge the hydrohalic acid byproduct.
Caption: Proposed synthesis of N-benzyl-4,6-dichloropyrimidin-2-amine.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for N-alkylation of amino-heterocycles. This protocol should be optimized and validated experimentally.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile).
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Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.
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Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Chemical Behavior
The reactivity of N-benzyl-4,6-dichloropyrimidin-2-amine is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic attack. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5[5]. The presence of the N-benzylamino group at the C2 position will electronically influence the reactivity at C4 and C6, though a significant degree of electrophilicity is retained.
This reactivity makes N-benzyl-4,6-dichloropyrimidin-2-amine a valuable intermediate for the synthesis of more complex molecules. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace one or both chlorine atoms, allowing for the construction of diverse chemical libraries.
Caption: SₙAr reactions of N-benzyl-4,6-dichloropyrimidin-2-amine.
Potential Applications in Drug Development
Substituted pyrimidines are a cornerstone in modern medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. The structural features of N-benzyl-4,6-dichloropyrimidin-2-amine make it an attractive starting point for the development of various therapeutic agents.
Kinase Inhibitors
The 2-aminopyrimidine core is a well-established scaffold for the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The dichloropyrimidine moiety allows for the introduction of various substituents that can target specific pockets within the kinase active site, thereby conferring selectivity and potency. The benzyl group can be tailored to occupy hydrophobic regions of the ATP-binding site.
Antiviral and Anticancer Agents
Pyrimidine derivatives have a long history as antiviral and anticancer drugs[2]. They can act as nucleoside analogues or interfere with other cellular processes crucial for viral replication or cancer cell proliferation. The ability to functionalize the 4 and 6 positions of N-benzyl-4,6-dichloropyrimidin-2-amine provides a facile route to a diverse range of compounds for screening in these therapeutic areas. Dichloropyrimidine derivatives are known intermediates in the synthesis of antiviral nucleotide derivatives[6].
Other Therapeutic Areas
The versatility of the dichloropyrimidine scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory[7], antimicrobial[8], and central nervous system active agents.
Safety and Handling
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Hazard Statements: The parent compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[9].
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a tightly closed container in a cool, dry place.
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Conclusion
N-benzyl-4,6-dichloropyrimidin-2-amine represents a promising, yet underexplored, building block in the field of medicinal chemistry. Its synthesis is conceptually straightforward, and its reactivity, particularly towards nucleophilic aromatic substitution, offers a gateway to a vast chemical space. The inherent biological relevance of the 2-aminopyrimidine scaffold, coupled with the potential for diverse functionalization, positions this compound as a valuable tool for researchers and drug development professionals. Further investigation into its synthesis, characterization, and application in various therapeutic areas is warranted and holds the potential to unlock novel and effective treatments for a range of diseases.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
- Google Patents (1996). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
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MDPI (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine. Retrieved from [Link]
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National Institutes of Health (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
- Google Patents (1998). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
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